N-[(3,4-Dichlorophenyl)methyl]-N'-(2-hydroxyethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-Dichlorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiourea group, which is known for its versatility in chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dichlorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dichlorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N-[(3,4-Dichlorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-Dichlorophenyl)methyl]thiourea
- N-[(3,4-Dichlorophenyl)methyl]-N’-methylthiourea
Uniqueness
N-[(3,4-Dichlorophenyl)methyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and reactivity compared to similar compounds
Properties
CAS No. |
61290-45-7 |
---|---|
Molecular Formula |
C10H12Cl2N2OS |
Molecular Weight |
279.19 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C10H12Cl2N2OS/c11-8-2-1-7(5-9(8)12)6-14-10(16)13-3-4-15/h1-2,5,15H,3-4,6H2,(H2,13,14,16) |
InChI Key |
MZMXHRQEJJBMGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=S)NCCO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.